molecular formula C14H11N3O3S B11604386 2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606954-27-2

2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B11604386
CAS No.: 606954-27-2
M. Wt: 301.32 g/mol
InChI Key: SCGGICLUAGMESN-XFFZJAGNSA-N
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Description

2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: , also known by its systematic name (2E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione , is a compound with the following molecular formula:

C25H25N3O4S\text{C}_{25}\text{H}_{25}\text{N}_3\text{O}_4\text{S}C25​H25​N3​O4​S

. It has a molecular weight of 463.56 g/mol .

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 2-amino-4-methoxybenzaldehyde with N-acetylglycine. The subsequent steps include cyclization and condensation reactions to form the thiazolo[3,2-b][1,2,4]triazine ring system.

Reaction Conditions: The synthesis typically occurs under mild conditions, using suitable solvents and reagents. Detailed reaction conditions and mechanisms can be found in research articles .

Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactivity: This compound exhibits interesting reactivity due to its fused heterocyclic structure. It can undergo various reactions, including:

    Oxidation: Oxidative transformations of the methoxy group or the thiazolo ring.

    Reduction: Reduction of the imine double bond or other functional groups.

    Substitution: Nucleophilic substitution reactions at different positions.

    Cyclization: Intramolecular cyclizations leading to novel derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Cyclization: Acidic or basic conditions to promote cyclization.

Major Products: The specific products depend on the reaction conditions and substituents. Researchers have reported derivatives with altered pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves a condensation reaction between appropriate aldehydes and thiazolo[3,2-b][1,2,4]triazine derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Applications

The biological applications of this compound are extensive and include:

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant antibacterial properties. For instance:

  • A study found that compounds with similar structures demonstrated broad-spectrum antibacterial activity against various pathogens .
  • The minimum inhibitory concentration (MIC) for certain derivatives was reported to be as low as 50 μg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .

Anticancer Potential

Thiazolo[3,2-b][1,2,4]triazine derivatives have shown promise in anticancer research:

  • Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • The structure of these compounds allows for interactions with specific molecular targets involved in cancer progression.

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of thiazolo[3,2-b][1,2,4]triazine derivatives:

  • Investigations into their mechanism of action revealed inhibition of COX enzymes (cyclooxygenases), which play a crucial role in inflammatory processes .
  • Some derivatives exhibited stronger anti-inflammatory effects than conventional anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies illustrate the efficacy of this compound:

StudyFindings
Study on Antimicrobial ActivityDemonstrated broad-spectrum antibacterial activity with MIC values comparable to established antibiotics .
Evaluation of Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values significantly lower than those for standard treatments .
Research on Anti-inflammatory EffectsShowed significant inhibition of COX-1 and COX-2 enzymes with potential therapeutic implications for chronic inflammatory diseases .

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets. For instance, its inhibition of AChE affects neurotransmission and cognitive function. Further studies are needed to elucidate additional pathways.

Comparison with Similar Compounds

While this compound shares structural features with related heterocycles, its unique combination of substituents sets it apart. Similar compounds include:

  • (2E)-6-benzyl-2-(4-benzyloxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2E)-6-benzyl-2-(4-pentyloxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • **(2E)-6-methyl-2-(4-pentyloxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2

Biological Activity

The compound 2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (commonly referred to as compound A ) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer effects, antimicrobial properties, and underlying mechanisms.

Chemical Structure and Properties

  • Molecular Formula : C14H11N3O3S
  • Molecular Weight : 301.32 g/mol
  • SMILES Notation : CC1=NN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=NC1=O

Anticancer Activity

Recent studies have indicated that compound A exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (breast cancer)
    • HT-29 (colon cancer)

Table 1: Anticancer Activity of Compound A

Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Induction of apoptosis via caspase activation
MDA-MB-23112.8Suppression of NF-κB and promotion of p53
HT-2918.0ROS generation leading to cell death

The compound was found to induce apoptosis through the activation of caspases 3, 8, and 9, indicating a mitochondrial pathway involvement. Additionally, it promoted the expression of pro-apoptotic proteins like Bax while inhibiting anti-apoptotic factors such as Bcl-2 .

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against common pathogens:

Table 2: Antimicrobial Activity of Compound A

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella typhimurium64 µg/mL

These findings indicate that compound A may serve as a lead compound for developing new antimicrobial agents .

The biological activity of compound A can be attributed to several mechanisms:

  • Apoptosis Induction :
    • Activation of the intrinsic apoptotic pathway.
    • Increased levels of reactive oxygen species (ROS) leading to oxidative stress and cell death.
  • Inhibition of Cell Proliferation :
    • Downregulation of cell cycle proteins.
    • Interference with signaling pathways such as NF-κB and p53.
  • Antimicrobial Action :
    • Disruption of bacterial cell membranes.
    • Inhibition of bacterial enzyme activity.

Case Studies

A recent study explored the effects of compound A on MCF-7 cells in detail:

  • Experimental Design : Cells were treated with varying concentrations of compound A for 24 hours.
  • Results : Flow cytometry analysis revealed an increase in early and late apoptotic cells at higher concentrations (≥15 µM).
"The results suggest that compound A effectively triggers apoptosis in breast cancer cells through a caspase-dependent mechanism" .

Properties

CAS No.

606954-27-2

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C14H11N3O3S/c1-8-12(18)15-14-17(16-8)13(19)11(21-14)7-9-5-3-4-6-10(9)20-2/h3-7H,1-2H3/b11-7-

InChI Key

SCGGICLUAGMESN-XFFZJAGNSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC=CC=C3OC)SC2=NC1=O

Origin of Product

United States

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